molecular formula C19H15BrN4 B5490889 3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5490889
M. Wt: 379.3 g/mol
InChI Key: LCABLORSXVGHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the reaction of various reagents under controlled conditions . The synthesis of these compounds is confirmed by the disappearance of the CN group which existed about 2230 cm −1 in reactant VI and again the appearance of NH2 and NH bands around 3300–3200 cm −1 that do not exist in VI .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The IR spectra reveal the presence of the functional groups . The 1H NMR and 13C NMR provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For example, it can act as an inhibitor of TRKA . The compound can also inhibit the proliferation of certain cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For example, the melting point of the compound can be determined . The IR spectra can provide information about the functional groups present in the molecule .

Mechanism of Action

The compound acts as an inhibitor of TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family and is associated with the proliferation and differentiation of cells . The compound can inhibit the activation of TRKA, thereby inhibiting the proliferation of certain cell lines .

Future Directions

The compound “3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” has potential for further exploration . It could be further investigated for its potential as a therapeutic agent, particularly in the treatment of diseases associated with the overexpression or continuous activation of TRKA .

Properties

IUPAC Name

3-(4-bromophenyl)-2-ethyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4/c1-2-15-18(13-6-8-14(20)9-7-13)19-22-12-10-17(24(19)23-15)16-5-3-4-11-21-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCABLORSXVGHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.